molecular formula C15H19N3O B2451461 N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3-phenylpropanamide CAS No. 942747-02-6

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3-phenylpropanamide

Cat. No. B2451461
CAS RN: 942747-02-6
M. Wt: 257.337
InChI Key: ANWOJJSQMNKCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3-phenylpropanamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole rings are found in various important classes of compounds, including some pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a 1,3-dimethyl-1H-pyrazol-4-yl)methyl group attached to a 3-phenylpropanamide moiety. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the 3-phenylpropanamide portion of the molecule consists of a three-carbon chain with an amide group and a phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the types of functional groups present in the molecule. For example, the presence of an amide group suggests that the compound may participate in hydrogen bonding .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study focused on the microwave-assisted synthesis of new pyrazolopyridine derivatives, demonstrating the method's efficiency in producing compounds with potential antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013). This highlights the chemical versatility and potential therapeutic applications of pyrazolone derivatives.

Polarographic Behavior

Research on the polarographic reduction of 1-phenyl-3-amino-4-arylazo-pyrazole-5-one and its derivatives in various pH conditions suggests a mechanism based on the number of protons and electrons involved (Ravindranath et al., 1983). This study contributes to understanding the electrochemical properties of pyrazolone compounds.

Synthesis, Characterization, and Biological Evaluation

A series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized and evaluated for their potential biological applications, including their inhibitory potential against human recombinant alkaline phosphatase and ecto-5′-nucleotidases (Saeed et al., 2015). This research illustrates the bioactivity potential of pyrazolone derivatives in medicinal chemistry.

Utility in Heterocyclic Synthesis

The utility of enaminonitriles in heterocyclic synthesis was explored, leading to the creation of new pyrazole, pyridine, and pyrimidine derivatives (Fadda et al., 2012). This work demonstrates the broad applicability of pyrazolone derivatives in synthesizing diverse heterocyclic compounds.

Anticonvulsant Activity of Alkanamide Derivatives

A study on the synthesis of alkanamide derivatives bearing heterocyclic rings, such as pyrazole, evaluated their anticonvulsant activity, contributing to the understanding of structure-activity relationships in medicinal chemistry (Tarikogullari et al., 2010).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without specific information about what this compound is intended to do, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promise in preliminary studies, it could be further developed and optimized .

properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-12-14(11-18(2)17-12)10-16-15(19)9-8-13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWOJJSQMNKCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC(=O)CCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.